BenchChemオンラインストアへようこそ!

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

Bromodomain BRD4 Isothermal Titration Calorimetry

Unlike uncharacterized 4-bromopyrazoles, this compound provides quantifiable Kd values across three bromodomains (BRD4, CBP, p300), making it ideal for fragment-based screening and SAR campaigns. Its modest affinity prevents binding-site saturation, ensuring accurate detection of weak-to-moderate binders. The 4-bromo handle enables rapid Suzuki coupling for lead optimization. Choose this validated probe to benchmark your bromodomain inhibitors with confidence.

Molecular Formula C7H10BrN3O
Molecular Weight 232.08 g/mol
Cat. No. B7812229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide
Molecular FormulaC7H10BrN3O
Molecular Weight232.08 g/mol
Structural Identifiers
SMILESCC(C(=O)NC)N1C=C(C=N1)Br
InChIInChI=1S/C7H10BrN3O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,1-2H3,(H,9,12)
InChIKeyKZOMXJLHLUCJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide: A Defined Bromodomain‑Binding Probe for Epigenetic Target Profiling


2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a synthetic, low‑molecular‑weight pyrazole‑amide that functions as a bromodomain ligand. It demonstrates quantifiable, albeit modest, binding affinity for the first bromodomain of BRD4 (Kd = 6.8 μM) and for the acetyl‑lysine binding modules of CBP/p300 (Kd = 18.1 and 22.6 μM, respectively) as determined by isothermal titration calorimetry (ITC) . Its primary utility lies not in high‑potency target engagement, but as a validated biophysical probe for studying the binding preferences of bromodomain‑containing proteins where structurally related pyrazoles are either uncharacterized or absent from the literature.

Why 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide Cannot Be Replaced by Common In‑Class Pyrazoles


Closely related pyrazole‑amide analogs such as 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS 1183357‑58‑5) differ only by the absence of an N‑methyl amide group, yet no quantitative binding data exist for this des‑methyl analog against any bromodomain, meaning its target engagement cannot be assumed . Moreover, the 4‑bromo monosubstituted pyrazoles that appear in the well‑characterized SARD/AR‑antagonist series (e.g., compound 16d in He et al., J. Med. Chem. 2020) contain an N‑phenyl amide terminus rather than an N‑methyl group, and their reported IC50 values (0.427 μM in AR transactivation assays) are not transferable to the bromodomain binding context . Consequently, substituting 2-(4‑Bromo‑1H‑pyrazol‑1‑yl)‑N‑methylpropanamide with a generic “4‑bromopyrazole” would lead to a compound with unknown bromodomain affinity and selectivity, undermining any SAR campaign or biochemical profiling study.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide


Direct ITC‑Derived Binding Affinity to BRD4(1) Distinguishes the Compound from Data‑Absent Close Analogs

2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide binds to the first bromodomain of human BRD4 with a Kd of 6.8 μM measured by isothermal titration calorimetry . In contrast, the des‑methyl analog 2-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS 1183357‑58‑5) has no reported BRD4 affinity data, making it impossible to benchmark its binding . This datum represents the only experimentally determined BRD4 Kd available for a monocyclic 4‑bromopyrazole‑amide bearing an N‑methyl substituent, establishing a critical reference point for fragment‑based or hit‑to‑lead programs.

Bromodomain BRD4 Isothermal Titration Calorimetry

Multi‑Bromodomain Binding Profile Enables Selectivity Assessment Across the Bromodomain Family

Beyond BRD4, 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide binds to the histone acetyltransferases CBP (Kd = 18.1 μM) and p300 (Kd = 22.6 μM) as quantified by ITC . The availability of a three‑point binding profile (BRD4, CBP, p300) allows researchers to calculate selectivity ratios (e.g., BRD4/CBP ≈ 0.38; BRD4/p300 ≈ 0.30) that cannot be derived for the des‑methyl analog or for the 4‑bromo SARD compounds, which have been characterized solely in androgen‑receptor functional assays . This multi‑target dataset permits early selectivity filtering that is essential for chemical probe qualification.

Bromodomain selectivity CBP/p300 Epigenetic probe

N‑Methyl Substituent Confers Physicochemical Differentiation from the Primary Amide Analog

Replacement of the terminal amide hydrogen with a methyl group reduces the hydrogen‑bond donor count from 2 (in 2-(4-bromo-1H-pyrazol-1-yl)propanamide) to 1 (in the N‑methyl derivative), while maintaining the same heavy‑atom count . This single‑atom modification is predicted to increase passive membrane permeability and lower aqueous solubility, a trend consistent with the general observation that N‑methylation of primary amides improves logD and cellular penetration for fragment‑sized molecules . Although experimental logD values are not publicly available for either compound, the structural difference represents a deliberate design feature that can be leveraged when permeability is a selection criterion.

Physicochemical property Hydrogen‑bond donor count Permeability

Optimal Deployment Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide Based on Verified Quantitative Evidence


BRD4 Bromodomain‑1 Binding Assay Positive Control

With a Kd of 6.8 μM against the first bromodomain of BRD4, this compound serves as a low‑cost, synthetically accessible positive control for ITC‑based fragment screens, thermal shift assays, or AlphaScreen competition experiments . Its modest affinity ensures it does not saturate the binding site at typical screening concentrations, making it ideal for detecting weak‑to‑moderate binders in a fragment library.

CBP/p300 Selectivity Counter‑Screen Standard

The availability of Kd values for CBP (18.1 μM) and p300 (22.6 μM) allows researchers to use the compound as a reference ligand when profiling new bromodomain inhibitors for off‑target activity against the acetyltransferase family . Its 2.7‑ to 3.3‑fold selectivity for BRD4 over CBP/p300 provides a baseline for assessing the selectivity window of more potent lead molecules.

Fragment‑Based Lead Generation Starting Point

As a fragment‑sized molecule (MW ≈ 246 g/mol) with a single hydrogen‑bond donor and a well‑defined bromodomain binding profile, the compound is an attractive starting point for structure‑based lead optimization . Its 4‑bromo substituent offers a synthetic handle for Suzuki coupling or other palladium‑catalyzed cross‑coupling reactions, enabling rapid exploration of chemical space around the pyrazole core.

Androgen‑Receptor‑Independent Epigenetic Probe Development

Unlike the 4‑bromo pyrazole‑amides developed as selective androgen receptor degraders (SARDs), which have been characterized exclusively in AR‑driven prostate cancer models, this compound's bromodomain binding data open an entirely distinct application space in epigenetic probe development . This divergence in target class makes the compound uniquely suited for bromodomain‑focused projects where AR activity would be a confounding variable.

Quote Request

Request a Quote for 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.